(S)-1-(3-Fluoro-4-methylphenyl)ethanamine
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Overview
Description
(S)-1-(3-Fluoro-4-methylphenyl)ethanamine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluoro-4-methylphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 3-fluoro-4-methylbenzaldehyde with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (1S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Catalysis: Employing chiral catalysts to directly obtain the (1S)-enantiomer during the reductive amination step, thus bypassing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Fluoro-4-methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
(S)-1-(3-Fluoro-4-methylphenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (S)-1-(3-Fluoro-4-methylphenyl)ethanamine exerts its effects involves:
Molecular Targets: Interaction with specific receptors or enzymes in biological systems.
Pathways Involved: Modulation of signaling pathways, such as neurotransmitter release or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-Fluoro-4-methylphenyl)ethylamine: The enantiomer of the compound with similar properties but different biological activity.
(1S)-1-(3-Chloro-4-methylphenyl)ethylamine: A similar compound with a chlorine atom instead of fluorine, leading to different reactivity and applications.
(1S)-1-(3-Fluoro-4-ethylphenyl)ethylamine: A compound with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
(S)-1-(3-Fluoro-4-methylphenyl)ethanamine is unique due to the presence of the fluorine atom, which imparts specific electronic properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C9H12FN |
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Molecular Weight |
153.2 g/mol |
IUPAC Name |
(1S)-1-(3-fluoro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
InChI Key |
LTXLBDDARARPQF-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)N)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)F |
Origin of Product |
United States |
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